Ethyl 2-(difluoromethoxy)-5-iodobenzoate
Description
Ethyl 2-(difluoromethoxy)-5-iodobenzoate is a substituted benzoate ester featuring a difluoromethoxy group (–OCF₂H) at the 2-position and an iodine atom at the 5-position of the aromatic ring. The compound’s structure combines electron-withdrawing substituents (iodine and difluoromethoxy) with an ethyl ester group, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1131587-26-2 |
|---|---|
Molecular Formula |
C10H9F2IO3 |
Molecular Weight |
342.08 g/mol |
IUPAC Name |
ethyl 2-(difluoromethoxy)-5-iodobenzoate |
InChI |
InChI=1S/C10H9F2IO3/c1-2-15-9(14)7-5-6(13)3-4-8(7)16-10(11)12/h3-5,10H,2H2,1H3 |
InChI Key |
DCIGCXBFWSXPNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)OC(F)F |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-(difluoromethoxy)-5-iodobenzoate with analogous ethyl 5-iodobenzoate derivatives, focusing on substituent effects, synthetic accessibility, and applications.
Substituent Effects on Electronic and Physical Properties
Key Observations :
- The difluoromethoxy group (–OCF₂H) enhances metabolic stability and electron-withdrawing effects compared to aliphatic (e.g., butenyl) or electron-donating (e.g., dimethylamino) substituents.
- Iodine at position 5 provides a heavy atom for crystallography and a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).
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